molecular formula C23H39ClO5 B1666761 乙酸,(((2Z)-4-((1R,2R,3R,5R)-5-氯-2-((3R)-3-环己基-3-羟基丙基)-3-羟基环戊基)-2-丁烯基)氧基)-, 1-甲基乙酯 CAS No. 170291-06-2

乙酸,(((2Z)-4-((1R,2R,3R,5R)-5-氯-2-((3R)-3-环己基-3-羟基丙基)-3-羟基环戊基)-2-丁烯基)氧基)-, 1-甲基乙酯

货号 B1666761
CAS 编号: 170291-06-2
分子量: 431.0 g/mol
InChI 键: GXLUEHGRKZQLOO-QMAHXAMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elevated intraocular pressure (IOP) is an important risk factor in developing glaucoma. Certain prostaglandins such as PGF2α and PGD2, have been shown to reduce IOP. AL 6598 is the isopropyl ester prodrug of AL 6556, a PGD2 receptor agonist that binds to DP receptors with a Ki value of 3.2 µM and demonstrates an EC50 value of 0.80 µM in an in vitro functional assay. Designed to enhance corneal absorption, AL 6598 produces a maximum 53% drop in IOP of the ocular hypertensive monkey with a 1 µg dose given twice daily.
AL-6598 is a DP prostaglandin receptor agonist which may lead to sustained intraocular pressure reduction. This bioactivity may be useful in the treatment of glaucoma.

科学研究应用

立体专一转化应用

  • 该化合物参与了非对映异构二醇立体专一转化为氧杂环丁烷的过程,在苄基位完全反转构型,导致成环后构型保持 (Aftab 等,2000)

抑制发芽

  • 这种化学物质在植物中作为一种抑制发芽的成分。它已从一年蓬的鲜花中分离出来,并对莴苣种子的发芽表现出抑制作用 (Oh 等,2002)

异恶唑基吡咯烷酮的合成

  • 它用于通过三组分反应合成 [2-芳基-4-羟基-1-(5-甲基异恶唑-3-基)-5-氧代-2,5-二氢-1H-吡咯-3-基]乙酸及其酯,展示了其在有机合成中的多功能性 (Sakhno 等,2021)

合成白三烯拮抗剂

  • 该化合物已用于合成对映体纯的白三烯拮抗剂,突出了其在药物制剂开发中的重要性 (Shu 等,1990)

环二聚反应

  • 它经历环二聚反应,形成复杂的结构,如 [t-3-芳基-c-2-羧基[或烷氧基羰基]-r-1-茚满基]乙酸或酯,表明其在创建新型化学结构中的作用 (Al-Farhan 等,1992)

作用机制

Target of Action

AL 6598 is a prodrug of AL 6556, which is a prostaglandin D2 (PGD2) receptor agonist . The primary targets of AL 6598 are the DP receptors , which are a type of prostaglandin receptor .

Mode of Action

AL 6598, as a prodrug, is metabolized into its active form, AL 6556, which then interacts with its targets, the DP receptors . The interaction of AL 6556 with DP receptors leads to a series of biochemical reactions that ultimately result in the reduction of intraocular pressure .

Biochemical Pathways

The interaction of AL 6556 with DP receptors triggers a cascade of events in the cyclooxygenase pathway . This pathway involves the conversion of arachidonic acid into prostaglandins, including PGD2 . The activation of this pathway by AL 6556 leads to an increase in uveoscleral and trabecular outflow , which are key processes in the regulation of intraocular pressure.

Pharmacokinetics

It is known that al 6598 is a prodrug, which means it is metabolized into its active form, al 6556, after administration . The prodrug design is intended to enhance corneal absorption , which could improve the bioavailability of the active compound in the eye.

Result of Action

The primary result of AL 6598’s action is a significant reduction in intraocular pressure . In a study conducted on ocular hypertensive monkeys, AL 6598 was found to produce a maximum 53% drop in intraocular pressure with a 1 µg dose given twice daily .

Action Environment

The environment in which AL 6598 acts is primarily the eye, specifically the cornea, where it is absorbed, and the intraocular space, where it exerts its pressure-lowering effects . Environmental factors that could potentially influence the action, efficacy, and stability of AL 6598 include the individual’s overall health, the presence of other medications, and specific ocular conditions.

生化分析

Biochemical Properties

AL 6598 is the isopropyl ester prodrug of AL 6556, a PGD2 receptor agonist that binds to DP receptors with a Ki value of 3.2 µM and demonstrates an EC50 value of 0.80 µM in an in vitro functional assay . This interaction with DP receptors suggests that AL 6598 may interact with various enzymes, proteins, and other biomolecules involved in the DP receptor pathway .

Cellular Effects

AL 6598 has been shown to reduce intraocular pressure, suggesting that it influences cell function . This effect could be mediated through impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the ocular system .

Molecular Mechanism

The molecular mechanism of AL 6598 involves its conversion into AL 6556, which then acts as a PGD2 receptor agonist . This interaction with DP receptors could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of AL 6598 have been observed over time in laboratory settings . For instance, AL 6598 has been shown to produce a maximum 53% drop in intraocular pressure of the ocular hypertensive monkey with a 1 µg dose given twice daily . This suggests that the compound has a significant effect over time, which could include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of AL 6598 have been studied in animal models, particularly in relation to dosage . For example, a 1 µg dose of AL 6598 given twice daily was found to produce a maximum 53% drop in intraocular pressure in ocular hypertensive monkeys . This suggests that the effects of AL 6598 can vary with different dosages, and there may be threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving AL 6598 are likely related to its role as a prodrug of a DP receptor agonist . This suggests that it may interact with enzymes or cofactors involved in the DP receptor pathway .

Transport and Distribution

Given its role as a prodrug of a DP receptor agonist, it may interact with transporters or binding proteins associated with this pathway .

Subcellular Localization

Given its role as a prodrug of a DP receptor agonist, it may be directed to specific compartments or organelles associated with this pathway .

属性

IUPAC Name

propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,16-22,25-26H,3-5,8-15H2,1-2H3/b7-6-/t18-,19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLUEHGRKZQLOO-QMAHXAMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COCC=CCC1C(CC(C1CCC(C2CCCCC2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1CC[C@H](C2CCCCC2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170291-06-2
Record name AL-6598
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170291062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AL-6598
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6G6DQ45F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester
Reactant of Route 3
Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester
Reactant of Route 4
Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester
Reactant of Route 5
Reactant of Route 5
Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester
Reactant of Route 6
Reactant of Route 6
Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester

Q & A

Q1: What makes AL-6598 a potential candidate for glaucoma treatment?

A1: AL-6598 exhibits promising ocular hypotensive effects. It acts as a partial agonist at both DP and EP2 prostanoid receptors. [, , ] These receptors are found in ocular tissues involved in aqueous humor dynamics, suggesting AL-6598 could influence both inflow and outflow mechanisms, ultimately reducing intraocular pressure (IOP). [, ]

Q2: How does AL-6598 compare to other DP-class prostaglandins in terms of receptor binding?

A2: Quantitative autoradiography studies using human eye sections revealed that AL-6598 demonstrates lower binding affinity for DP receptors compared to other DP agonists like BW245C and ZK118182. [] Despite this lower affinity, AL-6598 still shows efficacy in reducing IOP. []

Q3: How does the ocular hypotensive mechanism of AL-6598 differ from other DP-class prostaglandins?

A3: While the precise mechanisms are still under investigation, studies in cynomolgus monkeys suggest AL-6598 primarily reduces IOP by increasing uveoscleral outflow. [] This contrasts with PGD2, which reduces aqueous flow, and BW245C, which increases both outflow facility and uveoscleral outflow while also decreasing aqueous flow. []

Q4: Where are DP receptors primarily located in human eyes, and what does this suggest about AL-6598's potential mechanism of action?

A4: Quantitative autoradiography studies using [3H]BWA868C, a DP antagonist, revealed a high density of DP receptors in the ciliary muscles, ciliary process, and iris of human eyes. [] This distribution supports the hypothesis that AL-6598 may lower IOP by influencing both uveoscleral outflow and aqueous humor production. []

Q5: What is the significance of identifying EP2 receptors in the human eye in relation to AL-6598?

A5: AL-6598 displays partial agonist activity at EP2 receptors. [] These receptors were found concentrated in the longitudinal ciliary muscle, circular ciliary muscle, retina, and iris of human eyes. [] The presence of EP2 receptors in these tissues, alongside DP receptors, further supports the potential for AL-6598 to modulate aqueous humor dynamics through multiple pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。